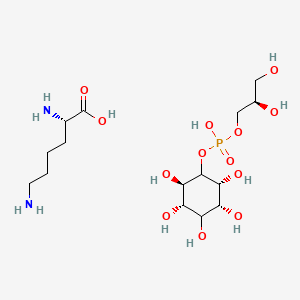

Glycerophosphoinositol lysine

説明

特性

CAS番号 |

425642-33-7 |

|---|---|

分子式 |

C15H33N2O13P |

分子量 |

480.4 |

IUPAC名 |

(2S)-2,6-diaminohexanoic acid;[(2R)-2,3-dihydroxypropyl] [(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |

InChI |

InChI=1S/C9H19O11P.C6H14N2O2/c10-1-3(11)2-19-21(17,18)20-9-7(15)5(13)4(12)6(14)8(9)16;7-4-2-1-3-5(8)6(9)10/h3-16H,1-2H2,(H,17,18);5H,1-4,7-8H2,(H,9,10)/t3-,4?,5-,6+,7-,8-,9?;5-/m10/s1 |

InChIキー |

QPXIFSAACCUZHZ-CAUJZTPJSA-N |

SMILES |

C(CCN)CC(C(=O)O)N.C(C(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Glycerophosphoinositol lysine; Distinctive gpi lysine; Gpi lysine; |

製品の起源 |

United States |

Foundational & Exploratory

The Biological Functions of Glycerophosphoinositol Lysine and its Congeners in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerophosphoinositols (GPIs) are a class of water-soluble metabolites derived from membrane phosphoinositides that are emerging as significant players in cellular signaling. Produced through the activity of phospholipase A2 (PLA2), these molecules, including glycerophosphoinositol (GroPIns) and its phosphorylated derivatives, modulate a variety of cellular processes. Glycerophosphoinositol lysine (GPI-Lys), a salt of GroPIns and L-lysine, is a semi-synthetic derivative that has garnered attention for its anti-inflammatory properties, particularly in dermatological applications. This technical guide provides an in-depth overview of the biological functions of the glycerophosphoinositol family in mammalian cells, with a specific focus on the available data for GPI-Lys. It covers their metabolism, role in key signaling pathways, and physiological effects. Detailed experimental protocols and quantitative data are provided to support further research and development in this area.

Introduction to Glycerophosphoinositols

Glycerophosphoinositols are ubiquitous products of membrane phosphoinositide metabolism, generated by the sequential action of phospholipase A2 (PLA2) and lysolipase activities.[1][2] Their intracellular concentrations can fluctuate in response to hormonal stimulation, oncogenic transformation, and cell differentiation, suggesting their role as dynamic signaling molecules.[1] The most abundant and well-studied members of this family are glycerophosphoinositol (GroPIns) and its phosphorylated form, glycerophosphoinositol 4-phosphate (GroPIns4P).[2][3]

This compound (GPI-Lys) is the L-lysine salt of glycerophosphoinositol. While extensive research on the specific biological functions of GPI-Lys in a wide range of mammalian cells is limited, it is recognized for its anti-inflammatory and anti-aging activity, notably its ability to suppress UVB-induced prostaglandin E2 (PGE2) secretion in normal human epidermal keratinocytes (NHEK). This suggests a potential role in mitigating inflammatory responses in the skin.

Metabolism of Glycerophosphoinositols

The metabolic pathway of GPIs is a key aspect of their regulatory function.

Synthesis

The primary enzyme responsible for the synthesis of GroPIns and GroPIns4P is the cytosolic phospholipase A2 IVα (PLA2IVα).[4] This enzyme catalyzes the two-step deacylation of phosphatidylinositol (PtdIns) or phosphatidylinositol 4-phosphate (PtdIns4P). The first step yields the corresponding lysophosphoinositide and arachidonic acid, a precursor for pro-inflammatory eicosanoids. The second step releases another fatty acid to produce the water-soluble GroPIns or GroPIns4P.[2] Phospholipase B (PLB) has also been implicated in GPI formation.[3]

Figure 1: Synthesis of Glycerophosphoinositol (GroPIns).

Catabolism and Transport

The catabolism of GPIs is carried out by glycerophosphodiester phosphodiesterases (GP-PDEs), which hydrolyze them into glycerol and inositol phosphate.[2] This process is under hormonal regulation.[1] Being water-soluble, GPIs require transporters to cross the plasma membrane. The glucose transporter GLUT2 has been identified as a mammalian transporter for GroPIns, facilitating its movement into and out of the cell, allowing for both intracellular and paracrine signaling.[2][5]

Core Biological Functions and Signaling Pathways

The biological effects of glycerophosphoinositols are diverse, impacting several key signaling cascades in mammalian cells. While the specific involvement of the lysine salt in these pathways is not yet elucidated, the activities of the parent molecule, GroPIns, and its phosphorylated derivatives provide a strong foundation for understanding its potential roles.

Modulation of Adenylyl Cyclase and cAMP Levels

GroPIns4P has been shown to inhibit adenylyl cyclase (AC) activity, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[3][6] This inhibitory effect has been observed in various cell types, including thyroid cells, fibroblasts, and T-cells.[2][3] In FRTL5 thyroid cells, micromolar concentrations of GroPIns-4-P caused an approximately 50% inhibition of adenylyl cyclase activity.[6] By lowering cAMP, GroPIns4P can influence numerous downstream processes, such as cell proliferation and differentiation.[6]

Figure 2: Inhibition of Adenylyl Cyclase by GroPIns4P.

Regulation of the Actin Cytoskeleton via Rho GTPases

A significant function of GroPIns4P is the modulation of the actin cytoskeleton through the regulation of the Rho family of small GTPases.[7][8] In Swiss 3T3 fibroblasts, exogenously added GroPIns-4P rapidly induces the formation of membrane ruffles and stress fibers.[7][8] This effect is mediated by the activation of Rac and Rho, but not Cdc42.[7] The mechanism involves the activation of a phosphorylation cascade through the tyrosine kinase Src.[3] This regulation of actin dynamics is crucial for cell motility and may play a role in the invasive potential of tumor cells.[3][8]

Role in Cell Proliferation and Cancer

The levels of glycerophosphoinositols are often altered in cancer cells.[1][3] For instance, transformation by the k-ras oncogene in thyroid cells correlates with increased PLA2 activity and consequently, elevated levels of glycerophosphoinositols.[3] Endogenously produced GroPIns can control thyroid-stimulating hormone (TSH)-independent cell proliferation.[3] Furthermore, due to their effects on cell motility and the actin cytoskeleton, GPIs are considered to have potential anti-metastatic activities.[4]

Involvement in Immune and Inflammatory Responses

Glycerophosphoinositols play a modulatory role in the immune system.[1][4] GroPIns4P can enhance cytokine-dependent chemotaxis in T-lymphocytes.[1][2] Macrophages, in response to pro-inflammatory stimuli, produce and release GroPIns, which can then act in an autocrine or paracrine fashion on other immune cells.[2] This suggests a role for GPIs in cell-to-cell communication during an immune response.

The anti-inflammatory effect of this compound has been demonstrated in its ability to significantly suppress UVB-induced PGE2 secretion in keratinocytes. PGE2 is a key mediator of inflammation, pain, and redness. By inhibiting its production, GPI-Lys can exert a soothing effect on inflamed skin.

Quantitative Data

The intracellular and extracellular concentrations of GroPIns can vary significantly between cell types and their physiological state.

| Cell Line | Condition | Intracellular GroPIns (ng/10⁵ cells) | Extracellular GroPIns (ng/10⁵ cells) | Reference |

| PNT2 (immortalized) | Basal | 5.00 ± 0.49 | 8.84 ± 0.78 | [9] |

| MCF10A (immortalized) | Basal | 140.97 ± 7.24 | 242.80 ± 4.92 | [9] |

| PC3 (tumor-derived) | Basal | 3.35 ± 0.20 | 3.62 ± 0.69 | [9] |

| MDA-MB-231 (tumor-derived) | Basal | 4.05 ± 0.20 | 2.66 ± 0.08 | [9] |

| A375MM (tumor-derived) | Basal | 13.43 ± 1.70 | 10.15 ± 0.23 | [9] |

| A375MM (tumor-derived) | cPLA2α inhibitor | - | - | [9] |

| Jurkat T-cells | Basal | 45 ± 1 µM | - | [2][10] |

Note: The total amount of GroPIns in A375MM cells decreased from 23.57 ± 1.53 ng/10⁵ cells to 19.88 ± 0.50 ng/10⁵ cells in the presence of a cPLA2α inhibitor.[9]

Experimental Protocols

Extraction and Quantitative Analysis of GroPIns by UPLC-MS/MS

This protocol is adapted from Campos et al. (2021) for the analysis of intracellular and extracellular GroPIns.[9]

Materials:

-

Cell culture medium, fetal bovine serum, and supplements

-

10 cm Petri dishes

-

Phosphate-buffered saline (PBS)

-

Methanol, water, formic acid (LC-MS grade)

-

Solid-phase extraction (SPE) columns (e.g., CHROMABOND® HR-XA)

-

UPLC-MS/MS system (e.g., with a Q-Exactive Orbitrap)

-

ACQUITY UPLC BEH Amide column (100 x 2.1 mm, 1.7 µm)

Procedure:

-

Cell Culture: Culture cells in 10 cm Petri dishes to 70-80% confluency.

-

Sample Collection:

-

Extracellular: Collect the cell supernatant (10 mL), and freeze at -80°C until analysis.

-

Intracellular: Wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold methanol/water (1:1, v/v) to the dish, scrape the cells, and collect the lysate.

-

-

Intracellular GroPIns Extraction:

-

Vortex the cell lysate for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant and dry under a stream of nitrogen.

-

Reconstitute the dried extract in 2 mL of milli-Q water.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE column with 3 mL of methanol followed by 3 mL of milli-Q water.

-

Load the reconstituted intracellular extract or 1 mL of the extracellular medium diluted with 1 mL of milli-Q water.

-

Wash with 6 mL of milli-Q water to remove salts.

-

Elute GroPIns with 6 mL of 2% formic acid solution.

-

-

UPLC-MS/MS Analysis:

-

Inject 2 µL of the eluate into the UPLC-MS/MS system.

-

Chromatography: Use a mobile phase of A: acetonitrile and B: 0.01% ammonium hydroxide (pH 9.0 with acetic acid)-acetonitrile (95:5, v/v). A gradient elution is typically used.

-

Mass Spectrometry: Perform detection in negative ion mode. Acquire full MS scans within a mass range of 150–400 m/z.

-

Figure 3: Workflow for GroPIns Extraction and Analysis.

Assessment of Anti-Inflammatory Activity in Keratinocytes

This is a general protocol to assess the effect of compounds like GPI-Lys on UVB-induced inflammation.

Materials:

-

Normal human epidermal keratinocytes (NHEK)

-

Keratinocyte growth medium

-

This compound (GPI-Lys)

-

UVB light source

-

PGE2 ELISA kit

Procedure:

-

Cell Culture: Seed NHEK in appropriate culture plates and grow to a desired confluency.

-

Treatment: Pre-treat the cells with various concentrations of GPI-Lys for a specified time (e.g., 24 hours).

-

UVB Irradiation: Wash the cells with PBS and irradiate with a specific dose of UVB.

-

Post-Incubation: Add fresh medium (with or without GPI-Lys) and incubate for a further period (e.g., 24 hours).

-

PGE2 Measurement: Collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Compare the PGE2 levels in untreated, UVB-irradiated, and GPI-Lys-treated cells to determine the inhibitory effect of GPI-Lys.

Conclusion and Future Directions

The glycerophosphoinositol family of molecules represents a fascinating and increasingly important area of lipid signaling. Their roles in fundamental cellular processes such as proliferation, cytoskeletal organization, and immune modulation are well-documented. This compound, as a salt of the parent molecule, has demonstrated anti-inflammatory potential in a dermatological context.

However, a significant gap in knowledge exists regarding the specific biological functions of the lysine salt in a broader range of mammalian cell types and its precise mechanism of action. Future research should focus on:

-

Directly comparing the signaling activities of GPI-Lys with GroPIns and its phosphorylated derivatives.

-

Investigating whether the lysine moiety confers any unique biological properties or enhances cellular uptake and stability.

-

Exploring the therapeutic potential of GPI-Lys in inflammatory conditions beyond the skin.

A deeper understanding of these molecules will undoubtedly open new avenues for therapeutic intervention in a variety of diseases, from cancer to inflammatory disorders.

References

- 1. The glycerophosphoinositols: cellular metabolism and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling [frontiersin.org]

- 3. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The glycerophosphoinositols and their cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular characterization of a glycerophosphoinositol transporter in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycerophosphoinositol 4-phosphate, a putative endogenous inhibitor of adenylylcyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reorganization of actin cytoskeleton by the phosphoinositide metabolite glycerophosphoinositol 4-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reorganization of Actin Cytoskeleton by the Phosphoinositide Metabolite Glycerophosphoinositol 4-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct LC-MS/MS Analysis of Extra- and Intracellular Glycerophosphoinositol in Model Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Glycerophosphoinositol Lysine: Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerophosphoinositol Lysine (GroPIns-Lys) is a semi-synthetic derivative of the naturally occurring glycerophosphoinositols, a class of molecules emerging as significant modulators of inflammatory processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of GroPIns-Lys, with a particular focus on its potential applications in dermatology and drug development. This document details the underlying mechanism of action, which involves the modulation of key inflammatory pathways, and presents available quantitative data and experimental methodologies to support further research and development in this area.

Discovery and Rationale

This compound belongs to a class of glycerophosphoinositol derivatives developed as modulators of cytosolic phospholipase A2 (cPLA2).[1] The rationale for its development stems from the crucial role of cPLA2 in the inflammatory cascade. cPLA2 catalyzes the release of arachidonic acid from membrane phospholipids, which is a precursor for the synthesis of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.[1][2] By inhibiting the over-stimulation of cPLA2, these compounds aim to reduce the production of these inflammatory mediators.[1] The synthesis of various salts of glycerophosphoinositol, including those with amino acid cations like lysine, was proposed to enhance the therapeutic potential and biological acceptability of the parent compound.[1]

Synthesis of this compound

This compound is a semi-synthetic molecule, prepared from a natural precursor. The general methodology for the preparation of amino acid salts of L-α-glycero-phospho-D-myo-inositol (GPI) is outlined in the patent literature.[3]

General Experimental Protocol for Salt Formation

The synthesis of this compound involves the reaction of the acidic form of L-α-glycero-phospho-D-myo-inositol with L-lysine.

Step 1: Preparation of L-α-glycero-phospho-D-myo-inositol (Acidic Form) The starting material is typically a salt of GPI, such as the sodium or potassium salt, which can be prepared from sources like deoleated soy lecithin.[4] An aqueous solution of the GPI salt is passed through a column containing a cation exchange resin in its H+ form. The column is maintained at a low temperature (e.g., 4°C) to ensure stability. The acidic form of GPI is eluted from the column with water.[3][4]

Step 2: Neutralization with L-Lysine The eluted aqueous solution of GPI in its acidic form is collected and kept at a controlled temperature (0-4°C).[3] A stoichiometric amount of a biologically acceptable base, in this case, an aqueous solution of L-lysine, is then added to the GPI solution to neutralize it on a mole-to-mole basis, forming the L-lysine salt.[3]

Step 3: Isolation and Purification The resulting solution of this compound can be used directly for formulation or can be dried to obtain the pure solid salt.[3] This is typically achieved through lyophilization (freeze-drying) or spray-drying.[3] The final product is a pure, solid form of this compound.

Diagram of the Synthesis Workflow

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound and related compounds is the inhibition of cytosolic phospholipase A2 (cPLA2), which in turn suppresses the inflammatory cascade.[1]

Inhibition of Phospholipase A2 (PLA2)

Glycerophosphoinositols are naturally produced alongside arachidonic acid during the inflammatory response and are believed to be part of a negative feedback loop to control inflammation.[1] Exogenously administered GroPIns-Lys is thought to mimic and enhance this natural regulatory mechanism. By modulating the activity of cPLA2, GroPIns-Lys reduces the release of arachidonic acid from cell membranes, thereby limiting the substrate available for the production of pro-inflammatory prostaglandins and leukotrienes.[1]

Downregulation of Prostaglandin E2 (PGE2) Synthesis

A key consequence of cPLA2 inhibition is the suppression of prostaglandin E2 (PGE2) synthesis. This is particularly relevant in the context of skin inflammation. Ultraviolet B (UVB) radiation is a known stimulus for PGE2 production in keratinocytes, contributing to erythema and other inflammatory responses.[5] GroPIns-Lys has been shown to significantly suppress UVB-induced PGE2 secretion in normal human epidermal keratinocytes (NHEK).[5]

Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. While direct studies on GroPIns-Lys are limited, the broader class of glycerophosphoinositols has been shown to interfere with inflammatory signaling cascades that often involve NF-κB. Inhibition of NF-κB in keratinocytes has complex effects and can paradoxically lead to skin inflammation if not properly regulated, highlighting the importance of modulators like GroPIns-Lys.[6] It is hypothesized that by reducing the initial inflammatory stimuli (e.g., PGE2), GroPIns-Lys indirectly modulates the activation of NF-κB.

Diagram of the Proposed Signaling Pathway

Quantitative Data and Biological Efficacy

While extensive quantitative data for this compound is not widely published, some key findings from commercial and patent literature highlight its efficacy.

Table 1: Summary of Reported Biological Efficacy of this compound

| Parameter | Finding | Cell/Tissue Type | Condition | Source |

| PGE2 Secretion | Significant suppression | Normal Human Epidermal Keratinocytes (NHEK) | UVB-induced inflammation | [5] |

| Erythema Reduction | 60% reduction | Human Skin | Induced Erythema | [5] |

| Anti-dandruff | Marked and rapid reduction of dandruff and related symptoms (itchiness, redness) | Human Scalp | Dandruff, Seborrheic Dermatitis | [5] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are crucial for reproducible research.

Synthesis and Characterization

The synthesis follows the general protocol outlined in Section 2. Characterization of the final product should be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the synthesized GroPIns-Lys.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

In Vitro UVB-Induced PGE2 Secretion Assay

This assay is used to quantify the inhibitory effect of GroPIns-Lys on PGE2 production in keratinocytes.

Protocol:

-

Cell Culture: Normal human epidermal keratinocytes (NHEK) are cultured in appropriate media until they reach a suitable confluency.

-

Pre-treatment: Cells are pre-treated with varying concentrations of GroPIns-Lys for a specified period (e.g., 1-2 hours).

-

UVB Irradiation: The cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then irradiated with a specific dose of UVB radiation.

-

Incubation: After irradiation, fresh culture medium (with or without GroPIns-Lys) is added, and the cells are incubated for a period (e.g., 24 hours) to allow for PGE2 accumulation.

-

PGE2 Measurement: The cell culture supernatant is collected, and the concentration of PGE2 is determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition of PGE2 secretion by GroPIns-Lys is calculated relative to the UVB-irradiated control without the compound. An IC50 value can be determined from the dose-response curve.

Diagram of the UVB-Induced PGE2 Assay Workflow

Clinical Assessment of Anti-Dandruff Efficacy

The efficacy of GroPIns-Lys in treating dandruff can be assessed in a clinical setting using established scoring methods.

Protocol:

-

Subject Recruitment: A cohort of subjects with moderate to severe dandruff is recruited.

-

Baseline Assessment: The severity of dandruff is assessed at baseline using a standardized scoring system (e.g., Adherent Scalp Flaking Score - ASFS). Symptoms like itching and redness are also scored.

-

Treatment: Subjects are provided with a formulation containing GroPIns-Lys (e.g., a shampoo or scalp lotion) to be used regularly over a defined period (e.g., 4-8 weeks).

-

Follow-up Assessments: Dandruff severity and associated symptoms are re-evaluated at regular intervals during the treatment period and at the end of the study.

-

Data Analysis: The change in dandruff scores from baseline is statistically analyzed to determine the efficacy of the treatment.

Applications in Drug Development and Dermatology

The unique properties of this compound make it a promising candidate for various applications:

-

Dermatological Formulations: Its anti-inflammatory and anti-dandruff properties make it suitable for use in shampoos, scalp treatments, and creams for sensitive or inflamed skin.[5]

-

Cosmeceuticals: Its potential anti-aging effects, likely linked to the reduction of micro-inflammation, position it as a valuable ingredient in cosmeceutical products.[5]

-

Therapeutic Agent: As a modulator of cPLA2, GroPIns-Lys could be explored as a therapeutic agent for inflammatory skin conditions such as atopic dermatitis and psoriasis, where cPLA2 and its downstream products play a significant role.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Pharmacokinetics and Pharmacodynamics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of GroPIns-Lys are needed to understand its bioavailability and optimize its delivery.

-

Receptor Identification: Investigating whether GroPIns-Lys interacts with specific cell surface or intracellular receptors will provide a more complete understanding of its mechanism of action.

-

Clinical Trials: Well-controlled, double-blind, randomized clinical trials are necessary to rigorously evaluate the efficacy and safety of GroPIns-Lys for various dermatological conditions.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of GroPIns-Lys could lead to the development of more potent and selective modulators of cPLA2.

Conclusion

This compound is a promising semi-synthetic molecule with demonstrated anti-inflammatory and dermatological benefits. Its mechanism of action, centered on the inhibition of cPLA2 and the subsequent reduction in pro-inflammatory mediators like PGE2, provides a strong rationale for its use in treating inflammatory skin conditions. While further research is needed to fully characterize its pharmacological profile and clinical efficacy, the available data suggest that GroPIns-Lys is a valuable compound for researchers, scientists, and drug development professionals working in the fields of dermatology and inflammation. This guide provides a foundational understanding to facilitate and inspire future research and development of this intriguing molecule.

References

- 1. US7625883B1 - Glycerophosphoinositol derivatives as modulators of cytosolic A2 phospholipase - Google Patents [patents.google.com]

- 2. Inhibition of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. data.epo.org [data.epo.org]

- 4. US5306840A - Process for preparing pure L-α-glycerylphosphoryl-D-myoinositol and its salts - Google Patents [patents.google.com]

- 5. medkoo.com [medkoo.com]

- 6. NF-κB inhibition in keratinocytes causes RIPK1-mediated necroptosis and skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Journey of Glycerophosphoinositol Lysine: A Technical Guide to Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerophosphoinositol lysine (GPI-Lys) is a semi-synthetic derivative of the naturally occurring glycerophosphoinositols, a class of bioactive lipids involved in a multitude of cellular signaling processes.[1] While the parent compounds, glycerophosphoinositols (GroPIns), have been the subject of considerable research, the cellular uptake and metabolism of GPI-Lys remain largely uncharacterized. This technical guide synthesizes the current understanding of GroPIns and lysine metabolism to propose a putative model for the cellular processing of GPI-Lys. We will explore the potential transport mechanisms, enzymatic degradation, and subsequent signaling roles of its constituent parts. This document aims to provide a foundational resource for researchers investigating the therapeutic potential of this novel compound, particularly in the fields of inflammation and dermatology.[1][2]

Introduction to this compound

This compound is structurally a salt formed between glycerophosphoinositol and the amino acid L-lysine.[3][4][5] While naturally occurring glycerophosphoinositols are products of membrane phosphoinositide metabolism, GPI-Lys is described as a semi-synthetic compound.[1] It has garnered commercial interest for its reported anti-inflammatory, anti-dandruff, and anti-aging properties.[1][2] These activities are purportedly achieved through mechanisms such as the suppression of UVB-induced prostaglandin E2 (PGE2) secretion in keratinocytes.[1]

To fully exploit the therapeutic potential of GPI-Lys, a comprehensive understanding of its interaction with cells, specifically its uptake and subsequent metabolic fate, is crucial. This guide will delve into the known pathways of its components to build a predictive framework for GPI-Lys.

Proposed Cellular Uptake Mechanisms

Given that glycerophosphoinositols are hydrophilic, their entry into cells is not passive and requires protein-mediated transport.[6][7] While specific transporters for GPI-Lys have not been identified, we can infer potential mechanisms from studies on GroPIns.

2.1. Transporter-Mediated Uptake

The bidirectional transport of GroPIns across the plasma membrane is a known phenomenon.[7] In mammals, the glucose transporter Glut2 has been identified as a transporter for GroPIns.[7] However, since Glut2 expression is primarily localized to the liver, kidney, and small intestine, it is evident that other, yet-to-be-identified transporters facilitate GroPIns uptake in other tissues.[6] It is plausible that GPI-Lys, due to its structural similarity to GroPIns, may utilize these same transport systems. The positively charged lysine moiety might influence transporter affinity and specificity.

Hypothetical Cellular Uptake of GPI-Lys

Caption: Hypothetical transporter-mediated uptake of GPI-Lys.

Proposed Metabolic Pathways

Following cellular uptake, we hypothesize that GPI-Lys is hydrolyzed into its constituent components: glycerophosphoinositol and L-lysine. These molecules would then enter their respective, well-characterized metabolic pathways.

3.1. Hydrolysis of GPI-Lys

The dissociation of the GPI-Lys salt is likely to occur spontaneously in the aqueous intracellular environment. If there is a covalent linkage, a hydrolase would be required.

3.2. Metabolism of Glycerophosphoinositol

The metabolism of glycerophosphoinositols is an integral part of cellular signaling.[6]

-

Formation: GroPIns is endogenously produced from membrane phosphatidylinositols through the sequential action of Phospholipase A2 (PLA₂) and a lysolipase.[6]

-

Catabolism: The breakdown of GroPIns is carried out by specific glycerophosphodiester phosphodiesterases (GDPDs).[6] This enzymatic action releases glycerol-3-phosphate and inositol.

-

Signaling Roles: Glycerophosphoinositols, including phosphorylated forms like GroPIns4P, act as second messengers, modulating various cellular processes.[6][7] These include the regulation of adenylyl cyclase, intracellular calcium levels, and the activity of Rho family GTPases, which are crucial for cytoskeletal dynamics.[6]

Metabolic Pathway of the Glycerophosphoinositol Moiety

Caption: Overview of Glycerophosphoinositol (GroPIns) metabolism.

3.3. Metabolism of Lysine

L-lysine is an essential amino acid, and its degradation is a key metabolic process. In mammals, lysine is primarily catabolized through two main pathways that converge into a common downstream route.[8][9]

-

Saccharopine Pathway: This is the predominant pathway in most extracerebral tissues.[9] It occurs within the mitochondria and involves the conversion of lysine and α-ketoglutarate to saccharopine.

-

Pipecolic Acid Pathway: This pathway is more prominent in the brain.[9] It involves the conversion of lysine to pipecolic acid, with enzymes localized in the mitochondria, cytosol, and peroxisomes.[8]

Both pathways ultimately lead to the formation of α-aminoadipate-δ-semialdehyde (AAS), which is then further oxidized to α-aminoadipate and subsequently enters the Krebs cycle via acetyl-CoA.

Lysine Catabolic Pathways

Caption: Major catabolic pathways for L-lysine in mammals.

Quantitative Data

As of the date of this publication, there is no publicly available quantitative data on the cellular uptake or metabolism of this compound. The following tables present illustrative data for the parent compound, glycerophosphoinositol, to provide a reference for future studies on GPI-Lys.

Table 1: Cellular Levels of Glycerophosphoinositol in Different Cell Lines Note: This data is illustrative and based on general findings for GroPIns, not specific to GPI-Lys.

| Cell Line | Condition | Intracellular GroPIns Concentration (relative units) | Reference |

| FRT (Thyroid Epithelial) | Basal | 1.0 | [6] |

| FRT (Thyroid Epithelial) | Ras-transformed | > 2.0 | [6] |

| T-lymphocytes | Unstimulated | 1.0 | [7] |

| T-lymphocytes | Chemokine-stimulated | Increased | [7] |

Table 2: Key Enzymes in the Metabolism of GroPIns and Lysine

| Metabolite | Enzyme | Pathway | Cellular Localization |

| Glycerophosphoinositol | Phospholipase A₂ (PLA₂) | Formation | Cytosol, Membranes |

| Glycerophosphoinositol | Lysolipase | Formation | Cytosol |

| Glycerophosphoinositol | Glycerophosphodiester phosphodiesterase (GDPD) | Catabolism | Cytosol, Extracellular |

| L-Lysine | Lysine-α-ketoglutarate reductase | Saccharopine Pathway | Mitochondria |

| L-Lysine | Saccharopine dehydrogenase | Saccharopine Pathway | Mitochondria |

| L-Lysine | D-amino acid oxidase (for D-lysine) | Pipecolic Acid Pathway | Peroxisomes |

| L-Lysine | Pipecolate oxidase | Pipecolic Acid Pathway | Peroxisomes |

Experimental Protocols

Detailed experimental protocols for investigating the cellular uptake and metabolism of GPI-Lys can be adapted from established methods used for studying glycerophosphoinositols and amino acids.

5.1. Protocol for Measuring Cellular Uptake

This protocol is a general framework for quantifying the uptake of radiolabeled GPI-Lys.

-

Cell Culture: Plate cells of interest (e.g., HaCaT keratinocytes, Jurkat T-cells) in 24-well plates and grow to confluence.

-

Radiolabeling of GPI-Lys: Synthesize or procure [³H]-GPI-Lys or [¹⁴C]-GPI-Lys.

-

Uptake Assay:

-

Wash cells twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

Add transport buffer containing a known concentration of radiolabeled GPI-Lys (e.g., 1-10 µM, with specific activity of ~1 µCi/mL).

-

Incubate for various time points (e.g., 2, 5, 15, 30, 60 minutes) at 37°C.

-

To determine non-specific binding, run parallel experiments at 4°C or in the presence of a large excess of unlabeled GPI-Lys.

-

-

Termination of Uptake:

-

Aspirate the radioactive medium.

-

Wash the cell monolayer three times with ice-cold transport buffer.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Transfer the lysate to scintillation vials.

-

Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

-

Calculate the uptake as pmol or nmol of GPI-Lys per mg of protein.

-

Plot uptake over time to determine the initial rate of transport.

-

Experimental Workflow for Cellular Uptake Assay

Caption: Workflow for a radiolabeled cellular uptake experiment.

5.2. Protocol for Analyzing Metabolism

This protocol outlines the use of liquid chromatography-mass spectrometry (LC-MS) to identify and quantify GPI-Lys and its metabolites.

-

Cell Culture and Treatment: Culture cells as described above and treat with a known concentration of unlabeled GPI-Lys for various time points.

-

Metabolite Extraction:

-

Wash cells with ice-cold phosphate-buffered saline.

-

Quench metabolism by adding ice-cold 80% methanol.

-

Scrape cells and collect the cell suspension.

-

Perform freeze-thaw cycles to ensure complete lysis.

-

Centrifuge to pellet cell debris and collect the supernatant containing metabolites.

-

-

LC-MS Analysis:

-

Inject the metabolite extract onto a suitable liquid chromatography column (e.g., a HILIC column for polar metabolites).

-

Separate metabolites using a gradient of appropriate mobile phases.

-

Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ion modes.

-

-

Data Analysis:

-

Identify GPI-Lys and its putative metabolites (GroPIns, lysine, saccharopine, etc.) based on their accurate mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS).

-

Quantify the relative or absolute abundance of each metabolite using appropriate software and stable isotope-labeled internal standards.

-

Conclusion and Future Directions

The cellular uptake and metabolism of this compound represent a significant knowledge gap in the study of this promising bioactive compound. Based on the well-established pathways of its constituent molecules, we propose a model where GPI-Lys is actively transported into the cell and subsequently hydrolyzed to glycerophosphoinositol and lysine, which then enter their respective metabolic and signaling pathways.

Future research should focus on empirically validating this model. Key experiments will include:

-

Identification of specific transporters for GPI-Lys using techniques such as competitive binding assays and siRNA-mediated gene silencing.

-

Direct measurement of GPI-Lys hydrolysis and the identification of the responsible enzymes.

-

Tracing the metabolic fate of labeled GPI-Lys using stable isotope-resolved metabolomics.

-

Elucidating the downstream signaling effects of GPI-Lys treatment and determining whether the intact molecule has unique biological activities.

A thorough understanding of these fundamental processes is essential for the rational design and development of GPI-Lys as a therapeutic agent. This guide provides the foundational framework and experimental strategies necessary to embark on this important research.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C15H33N2O13P | CID 91936923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound, 425642-33-7 [thegoodscentscompany.com]

- 6. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of Glycerophosphoinositol Lysine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerophosphoinositol lysine (GPI-lysine) is a semi-synthetic derivative of the naturally occurring glycerophosphoinositols, a class of molecules emerging as significant modulators of cellular signaling and inflammatory processes. While specific peer-reviewed research on the conjugated GPI-lysine molecule is limited, its constituent parts and the broader glycerophosphoinositol family exhibit well-documented anti-inflammatory effects. This technical guide synthesizes the available scientific knowledge to elucidate the putative anti-inflammatory mechanisms of this compound. It is proposed that GPI-lysine exerts its effects through a dual mechanism: the glycerophosphoinositol moiety likely modulates key inflammatory signaling pathways, including the inhibition of phospholipase A2 (PLA2) and adenylyl cyclase, leading to a downstream reduction in pro-inflammatory mediators. Concurrently, the lysine component may contribute to the resolution of inflammation. This document provides a detailed overview of the relevant signaling pathways, supported by data on the broader glycerophosphoinositol class, and presents hypothetical experimental frameworks for the validation of these mechanisms for GPI-lysine.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, dysregulation of inflammatory processes can lead to chronic inflammatory diseases. A key area of research is the identification of novel compounds that can modulate these pathways with high specificity and minimal side effects.

This guide aims to provide a comprehensive technical overview of the putative anti-inflammatory properties of this compound, based on the known biological activities of the glycerophosphoinositol family and lysine.

Proposed Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound are likely multifaceted, stemming from the combined actions of its glycerophosphoinositol and lysine components. The primary proposed mechanisms revolve around the modulation of key enzymatic and signaling pathways central to the inflammatory cascade.

Inhibition of the Phospholipase A2 (PLA2) and Prostaglandin Synthesis Pathway

A central claim regarding GPI-lysine is its ability to suppress UVB-induced PGE2 secretion.[3] This points towards an interaction with the arachidonic acid cascade.

The Inflammatory Cascade:

-

Stimulus: Inflammatory stimuli, such as UVB radiation, activate cellular receptors.

-

PLA2 Activation: This leads to the activation of phospholipase A2 (PLA2) enzymes.

-

Arachidonic Acid Release: PLA2 hydrolyzes membrane phospholipids, releasing arachidonic acid (AA).

-

COX-2 and Prostaglandin Synthesis: AA is then metabolized by cyclooxygenase-2 (COX-2) to produce prostaglandins, including the potent pro-inflammatory mediator PGE2.

Putative Role of GPI-lysine:

Glycerophosphoinositols are structurally similar to the substrates of PLA2 and have been implicated in the modulation of its activity. It is hypothesized that GPI-lysine may act as a competitive or allosteric inhibitor of PLA2, thereby reducing the availability of arachidonic acid for conversion into PGE2. The lysine moiety may enhance the molecule's solubility and cellular uptake, or potentially contribute to the inhibitory effect.

Table 1: Putative Quantitative Effects of this compound on the PLA2 Pathway

| Parameter | Expected Effect of GPI-lysine | Putative Mechanism |

| Phospholipase A2 (PLA2) Activity | ↓ | Competitive or allosteric inhibition |

| Arachidonic Acid (AA) Release | ↓ | Reduced hydrolysis of membrane phospholipids |

| Prostaglandin E2 (PGE2) Secretion | ↓ | Decreased substrate availability for COX-2 |

| Erythema (in vivo) | ↓ | Reduced vasodilation and inflammation |

Note: This table is based on the claimed activities of GPI-lysine and the known functions of the GPI family. Specific quantitative data for GPI-lysine is not available in the reviewed literature.

Modulation of the Adenylyl Cyclase and NF-κB Signaling Pathways

Glycerophosphoinositols are known to influence intracellular signaling cascades, including those mediated by cyclic AMP (cAMP) and the master inflammatory transcription factor, NF-κB.

The Adenylyl Cyclase Pathway:

Adenylyl cyclase is a key enzyme that catalyzes the conversion of ATP to cAMP. cAMP, in turn, activates Protein Kinase A (PKA), which can have both pro- and anti-inflammatory effects depending on the cellular context. Some glycerophosphoinositols have been shown to inhibit adenylyl cyclase activity.[1]

The NF-κB Pathway:

The NF-κB pathway is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like COX-2.

Putative Role of GPI-lysine:

It is plausible that the glycerophosphoinositol component of GPI-lysine inhibits adenylyl cyclase, leading to altered cAMP levels and downstream effects on PKA-mediated signaling. Furthermore, by potentially inhibiting PLA2 and the subsequent signaling events, GPI-lysine could indirectly suppress the activation of the NF-κB pathway, leading to a broad-spectrum anti-inflammatory response.

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways modulated by this compound.

Caption: Proposed inhibition of the PLA2 pathway by GPI-lysine.

Caption: Putative modulation of Adenylyl Cyclase and NF-κB pathways.

Experimental Protocols for Mechanistic Validation

To substantiate the proposed anti-inflammatory mechanisms of this compound, a series of in vitro and in vivo experiments are necessary. The following are hypothetical protocols based on standard methodologies in inflammation research.

In Vitro Assessment of Anti-inflammatory Activity in Keratinocytes

-

Cell Culture: Normal Human Epidermal Keratinocytes (NHEK) are cultured in appropriate media.

-

UVB Irradiation: Cells are exposed to a controlled dose of UVB radiation to induce an inflammatory response.

-

Treatment: Pre-treatment with varying concentrations of this compound for a specified duration before UVB exposure.

-

PGE2 Measurement: Supernatants are collected at different time points post-irradiation, and PGE2 levels are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Gene Expression Analysis: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of pro-inflammatory genes such as PTGS2 (COX-2), TNF, and IL6.

-

Western Blotting: Protein lysates are analyzed by Western blotting to determine the levels of key signaling proteins, including phosphorylated and total forms of p65 (a subunit of NF-κB) and IκBα.

In Vivo Models of Skin Inflammation

-

Animal Model: A murine model of UVB-induced skin inflammation or a chemically induced model of contact dermatitis (e.g., using phorbol esters) can be employed.

-

Topical Application: A topical formulation of this compound is applied to the skin of the animals before or after the inflammatory challenge.

-

Assessment of Inflammation: Erythema is quantified using a chromameter, and edema is measured as skin thickness.

-

Histological Analysis: Skin biopsies are taken for histological examination to assess inflammatory cell infiltration and tissue damage.

-

Cytokine Profiling: Tissue homogenates are analyzed for the levels of pro-inflammatory cytokines using a multiplex immunoassay.

Conclusion and Future Directions

This compound is a promising molecule with purported anti-inflammatory properties. Based on the known functions of its constituent parts, it is scientifically plausible that it acts by inhibiting the PLA2 and adenylyl cyclase pathways, leading to a reduction in pro-inflammatory mediators and the suppression of the NF-κB signaling cascade. However, there is a clear need for rigorous scientific investigation to validate these claims. Future research should focus on:

-

Primary Research: Publishing peer-reviewed studies that provide detailed experimental data on the anti-inflammatory effects of this compound.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the molecule.

-

Structure-Activity Relationship: Investigating how the conjugation of lysine to the glycerophosphoinositol moiety influences its biological activity.

-

Clinical Trials: If preclinical data is promising, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound for the treatment of inflammatory skin conditions in humans.

This technical guide provides a foundational understanding of the potential anti-inflammatory properties of this compound, offering a roadmap for future research and development in this area.

References

- 1. Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct glycerophospholipids potentiate Gsα-activated adenylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

The Signaling Role of Glycerophosphoinositol Lysine: A Technical Examination of its Classification as a Second Messenger

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycerophosphoinositol lysine, a semi-synthetic derivative of the naturally occurring glycerophosphoinositol, has garnered attention for its therapeutic properties, particularly in dermatology.[1][2][3] This technical guide delves into the core question of whether this compound can be classified as a second messenger molecule. Through an examination of the established criteria for second messengers and a detailed analysis of the signaling pathways of its parent molecule, glycerophosphoinositol (GroPIns) and its phosphorylated derivatives, we conclude that while glycerophosphoinositols are clearly bioactive signaling molecules, their classification as canonical second messengers is not firmly established. This compound itself is primarily a synthetic compound developed for topical applications, and evidence for its direct role as an intracellular second messenger is currently lacking. This guide provides a comprehensive overview of the relevant signaling pathways, quantitative data from key studies, and detailed experimental methodologies to support further research in this area.

Defining a Second Messenger

Second messengers are small, non-protein, intracellular signaling molecules that are rapidly synthesized or released in response to an extracellular signal (the "first messenger").[1][4][5][6][7][8] They act to relay and amplify the signal from a receptor on the cell surface to downstream effector proteins, initiating a cellular response.[4][5][6][7][8]

Key criteria for a second messenger include:

-

Rapid Generation and Degradation: Their concentration within the cell must be tightly regulated, with rapid synthesis or release upon stimulation and subsequent inactivation or removal to ensure signal specificity and termination.[1][4]

-

Intracellular Action: They operate within the cell to transmit a signal from the plasma membrane to intracellular targets.[1][4][5][6]

-

Signal Amplification: The production of second messengers often involves enzymatic cascades, leading to a significant amplification of the initial signal.[4][8]

-

Broad Cellular Effects: They typically influence a variety of cellular processes by activating or inhibiting downstream effector proteins such as kinases, phosphatases, and ion channels.[1][4]

Classic examples of second messengers include cyclic adenosine monophosphate (cAMP), cyclic guanosine monophosphate (cGMP), inositol 1,4,5-trisphosphate (IP₃), diacylglycerol (DAG), and calcium ions (Ca²⁺).[1]

The Biology of Glycerophosphoinositols

Glycerophosphoinositols (GroPIns) are a class of water-soluble metabolites derived from the hydrolysis of membrane phosphoinositides.[9][10] The most studied of these are glycerophosphoinositol itself and its phosphorylated form, glycerophosphoinositol 4-phosphate (GroPIns4P).[10][11]

Synthesis and Catabolism of Glycerophosphoinositols

Unlike the classic second messengers IP₃ and DAG, which are generated by the action of phospholipase C (PLC), glycerophosphoinositols are produced through the activity of phospholipase A₂ (PLA₂) and lysolipases.[9][10] Specifically, the α isoform of group IV PLA₂ (PLA₂IVα) has been identified as the enzyme responsible for the two-step deacylation of phosphatidylinositol (PtdIns) or its phosphorylated forms to generate GroPIns.[10][11][12]

The catabolism of glycerophosphoinositols is carried out by glycerophosphodiester phosphodiesterases (GP-PDEs), which hydrolyze them into glycerol and inositol phosphate.[10] The activity of both the synthesizing and catabolizing enzymes is under hormonal regulation, allowing for dynamic control of intracellular GroPIns levels.[9][10]

Signaling Functions of Glycerophosphoinositols

Glycerophosphoinositols, particularly GroPIns4P, have been shown to modulate several key signaling pathways:

-

Modulation of Adenylyl Cyclase: GroPIns4P can inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.[10][11] This effect has been observed in various cell types, including thyroid cells, fibroblasts, and T-cells.[10][13] The inhibition is thought to occur through an effect on the G-protein that stimulates adenylyl cyclase.[13]

-

Regulation of Intracellular Calcium: While not as potent as IP₃, glycerophosphoinositols have been implicated in the modulation of intracellular calcium levels.[10]

-

Control of Rho GTPases and the Actin Cytoskeleton: GroPIns4P can influence the organization of the actin cytoskeleton by modulating the activity of small GTPases of the Rho family, such as Rac1.[10][11] This can lead to the formation of membrane ruffles and stress fibers.[10]

-

T-Cell Signaling: In T-lymphocytes, GroPIns4P enhances cytokine-dependent chemotaxis by activating the kinase Lck in a cAMP/PKA-dependent manner.[11]

Is this compound a Second Messenger?

Based on the available evidence, This compound is not considered a second messenger molecule. The reasoning is twofold:

-

This compound is a Synthetic Derivative: It is a semi-synthetic compound created by forming a salt between glycerophosphoinositol and lysine.[1][2] This modification is likely intended to improve its stability, solubility, or skin permeability for cosmetic applications.[1][2][3] There is no evidence to suggest that this specific lysine salt is endogenously produced or functions as an intracellular signaling molecule in the same way as its parent compound.

-

Ambiguous Classification of the Parent Molecule (Glycerophosphoinositol): While glycerophosphoinositols are clearly bioactive signaling molecules, their classification as true second messengers is debatable. They are produced by PLA₂, an enzyme family whose products are not as classically defined as second messengers compared to those of PLC.[14][15][16][17] Although they meet some of the criteria, such as being intracellular signaling molecules with regulated concentrations, their role in signal amplification and the breadth of their direct downstream effectors are not as well-defined as for canonical second messengers like cAMP or IP₃.

Quantitative Data Summary

The following table summarizes key quantitative data from studies on the effects of glycerophosphoinositols.

| Parameter | Cell Type/System | Concentration/Effect | Reference |

| GroPIns4P Inhibition of Adenylyl Cyclase | FRTL5 thyroid cell membranes | ~50% inhibition with micromolar concentrations | [13] |

| GroPIns4P Inhibition of cAMP Increase | Intact FRTL5 cells | ~50% inhibition of TSH- and cholera toxin-induced cAMP increase with micromolar GroPIns4P | [13] |

| Intracellular GroPIns Concentration | Jurkat T-cells | Basal level of 45 ± 1 μM | [18] |

| This compound Effect on Erythema | Human skin (topical application) | 60% reduction in induced erythema | [1][2] |

Experimental Protocols

Measurement of Adenylyl Cyclase Activity

This protocol is based on the methodology used to assess the effect of GroPIns4P on adenylyl cyclase activity in FRTL5 cell membranes.[13]

-

Membrane Preparation: FRTL5 cells are homogenized in a buffer containing sucrose, Tris-HCl, and protease inhibitors. The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The supernatant is then subjected to high-speed centrifugation to pellet the membranes. The membrane pellet is washed and resuspended in a suitable buffer.

-

Adenylyl Cyclase Assay: The assay is performed in a reaction mixture containing the cell membranes, ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), MgCl₂, a phosphodiesterase inhibitor (e.g., IBMX), and the substance to be tested (e.g., GroPIns4P).

-

Stimulation: Adenylyl cyclase is stimulated with agents such as a G-protein activator (e.g., fluoroaluminate), thyrotropin (TSH), or cholera toxin.

-

Reaction Termination and cAMP Measurement: The reaction is incubated at 30°C and then stopped by adding a solution like trichloroacetic acid. The amount of cAMP produced is quantified using a competitive protein binding assay or an enzyme immunoassay (EIA).

References

- 1. Second messenger system - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. droracle.ai [droracle.ai]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. Second Messengers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Second Messenger Molecules → Area → Sustainability [esg.sustainability-directory.com]

- 8. gentaur.co.uk [gentaur.co.uk]

- 9. The glycerophosphoinositols: cellular metabolism and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling [frontiersin.org]

- 12. The glycerophosphoinositols and their cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glycerophosphoinositol 4-phosphate, a putative endogenous inhibitor of adenylylcyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of phospholipase in generating lipid second messengers in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Phospholipases and phagocytosis: the role of phospholipid-derived second messengers in phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Secondary messengers and phospholipase A2 in auxin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Derivatives of Glycerophosphoinositol

For Researchers, Scientists, and Drug Development Professionals

Introduction to Glycerophosphoinositols

Glycerophosphoinositols (GPIs) are a class of water-soluble, bioactive metabolites derived from membrane phosphoinositides.[1][2] These molecules are ubiquitous in eukaryotic cells and play significant roles in a variety of cellular processes.[2][3] Initially considered mere byproducts of phosphoinositide metabolism, GPIs are now recognized as important signaling molecules in their own right, bridging the phosphoinositide/inositol phosphate and the phospholipase A2/arachidonic acid signaling pathways.[4] Their intracellular concentrations are dynamic, changing in response to hormonal stimulation, cell differentiation, and oncogenic transformation.[4][5] This guide provides a comprehensive overview of the natural sources, key derivatives, metabolic pathways, and methodologies for the study of glycerophosphoinositols.

Natural Sources of Glycerophosphoinositol

Glycerophosphoinositols are fundamentally products of cellular metabolism and are therefore present in all eukaryotic organisms.[2] They are generated from the deacylation of phosphatidylinositols (PIs), which are components of cellular membranes.[4] Consequently, tissues and organisms with a high density of cellular membranes are primary natural sources of PIs, the precursors to GPIs. While specific data on high-yield sources for direct GPI extraction is limited, sources rich in PIs are logical starting points. These include:

-

Animal Tissues: Brain, liver, and egg yolk are known to be rich in phospholipids, including phosphatidylinositol.[6][7] For instance, fetal rat hepatocytes have been shown to have up to fourfold higher basal levels of glycerophosphoinositols compared to adult hepatocytes.[8]

-

Plants: Soybeans are a well-known commercial source of lecithin, which contains phosphatidylinositol.[7] Other plant sources of phospholipids include spinach, from which plasma membrane-associated phosphatidylinositol kinases have been isolated and studied.[9]

-

Microorganisms: Yeast (e.g., Saccharomyces cerevisiae) and various fungi are also sources of inositol-containing phospholipids and have been used as model systems to study their metabolism.[10][11]

Key Derivatives of Glycerophosphoinositol

The primary glycerophosphoinositol and its phosphorylated derivatives are the most studied for their biological activities.

-

Glycerophosphoinositol (GroPIns): This is the most abundant and representative member of the GPI family.[2] It is involved in fundamental cellular processes such as cell proliferation and survival.[2]

-

Glycerophosphoinositol 4-phosphate (GroPIns4P): This phosphorylated derivative plays a crucial role in regulating the dynamics of the actin cytoskeleton.[2]

-

Glycerophosphoinositol 4,5-bisphosphate (GroPIns4,5P2): Another key phosphorylated derivative involved in cellular signaling.[2]

Biosynthesis and Catabolism

The metabolic pathways of glycerophosphoinositols involve their synthesis from membrane phospholipids and their subsequent breakdown by specific enzymes.

The formation of GPIs is initiated by the action of phospholipase A2 (PLA2), specifically the PLA2IVα isoform, on membrane phosphatidylinositols (PtdIns) and its phosphorylated forms.[2][4] This process involves two sequential deacylation steps. The first step produces lysophosphoinositides and releases arachidonic acid, a key inflammatory mediator. The second deacylation step then yields the corresponding glycerophosphoinositol.[1]

Catabolism of GPIs is carried out by glycerophosphodiester phosphodiesterases (GP-PDEs), which hydrolyze the glycerophosphodiester bond.[4] In some pathways, this results in the formation of myo-inositol and sn-glycerol 3-phosphate.[5]

References

- 1. Phosphatidylinositol - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling [frontiersin.org]

- 3. The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cholesterol - Wikipedia [en.wikipedia.org]

- 7. Phosphatidylinositol (PI) - Creative Biolabs [creative-biolabs.com]

- 8. Changes in the levels of glycerophosphoinositols during differentiation of hepatic and neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphatidylinositol 4-Kinase Associated with Spinach Plasma Membranes. Isolation and Characterization of Two Distinct Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The extraction of inositol-containing phospholipids and phosphatidylcholine from Saccharomyces cerevisiae and Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Extraction and analysis of soluble inositol polyphosphates from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the Lysine Moiety in Glycerophosphoinositol Lysine's Anti-inflammatory Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerophosphoinositol lysine (GPI-Lys) is a semi-synthetic derivative of the natural cell component glycerophosphoinositol, exhibiting notable anti-inflammatory, anti-dandruff, and anti-aging properties.[1] Its primary mechanism of action in the skin is the significant suppression of UVB-induced prostaglandin E2 (PGE2) secretion in normal human epidermal keratinocytes (NHEK).[1] This technical guide delves into the available data to elucidate the specific role of the lysine moiety in the biological activity of GPI-Lys. Through an analysis of its synthesis, the known functions of its parent compound, and relevant signaling pathways, we infer the contribution of the lysine component to the overall efficacy of the molecule. This document provides a comprehensive overview of the current understanding, detailed experimental methodologies, and a hypothetical framework for the signaling cascade involved, intended to guide further research and development in this area.

Introduction to this compound (GPI-Lys)

This compound is a salt formed between the acidic glycerophosphoinositol (GPI) and the basic amino acid L-lysine.[2] It is utilized in cosmetic and dermatological applications for its ability to soothe sensitive and inflamed skin, control symptoms of seborrheic dermatitis, and prevent photo-aging by managing skin micro-inflammation.[1] The core of its activity lies in its glycerophosphoinositol component, which belongs to a class of molecules known to be involved in diverse cellular signaling processes, including the modulation of adenylyl cyclase, intracellular calcium levels, and Rho-GTPases.[3]

The Inferred Role of the Lysine Moiety

The positively charged ε-amino group of lysine may also contribute to the molecule's interaction with the negatively charged cell membrane, potentially facilitating its transport or interaction with membrane-bound receptors. While lysine itself has been investigated for various biological activities, in the context of GPI-Lys, there is currently no direct evidence to suggest it plays a primary signaling role. The anti-inflammatory effects observed are likely attributable to the glycerophosphoinositol component.

Quantitative Data on Anti-inflammatory Activity

While a direct quantitative comparison between GPI-Lys and GPI is unavailable, the following table summarizes the known anti-inflammatory activity of GPI-Lys.

| Compound | Assay | Cell Type | Stimulus | Endpoint Measured | Observed Effect | Reference |

| This compound | PGE2 Secretion Assay | Normal Human Epidermal Keratinocytes (NHEK) | UVB Irradiation | Prostaglandin E2 (PGE2) | Significantly suppresses UVB-induced PGE2 secretion | [1] |

| Glycerophosphoinositol | Inhibition of inflammatory and thrombotic responses | Human Monocytes | Lipopolysaccharide (LPS) | Pro-inflammatory and pro-thrombotic compounds | Inhibits the de-novo synthesis of pro-inflammatory and pro-thrombotic compounds |

Experimental Protocols

Synthesis of this compound (GPI-Lys)

This protocol is based on the general method described in patent literature.

Objective: To synthesize this compound salt from Glycerophosphoinositol potassium salt.

Materials:

-

Glycerophosphoinositol potassium salt (GPI-K)

-

Cationic exchange sulfonic resin (H+ form)

-

L-lysine

-

Distilled water

-

Nitrogen gas

-

Filtration apparatus

-

Freeze-dryer

Procedure:

-

Dissolve 3.7 g (10 mmoles) of GPI potassium salt in 35 ml of distilled water.

-

Cool the solution to 4°C.

-

Prepare a column with 15 ml of cationic exchange sulfonic resin (H+ form), thermostated at 4°C.

-

Apply the GPI-K solution to the column.

-

Elute the column with 15 ml of distilled water and collect the eluate at 4°C.

-

Immediately purge the eluate with a stream of nitrogen gas.

-

Neutralize the acidic eluate (containing free Glycerophosphoinositol) by adding 1.46 g of L-lysine.

-

Filter the resulting solution to remove any impurities.

-

Freeze the filtered solution and dry it under vacuum using a freeze-dryer to obtain solid this compound.

-

The expected yield is approximately 98%.[4]

In-vitro Anti-inflammatory Assay: Inhibition of UVB-Induced PGE2 Secretion in Keratinocytes

Objective: To evaluate the ability of GPI-Lys to inhibit the production of the pro-inflammatory mediator PGE2 in human keratinocytes following UVB irradiation.

Materials:

-

Normal Human Epidermal Keratinocytes (NHEK)

-

Keratinocyte growth medium

-

Phosphate-buffered saline (PBS)

-

UVB light source (calibrated)

-

This compound (GPI-Lys) dissolved in a suitable vehicle (e.g., sterile water or PBS)

-

PGE2 ELISA kit

-

Cell culture plates (e.g., 12-well plates)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed NHEK cells into 12-well plates and culture them until they reach approximately 80% confluency.

-

Remove the culture medium and wash the cells gently with PBS.

-

Add a thin layer of PBS to the cells to prevent dehydration during irradiation.

-

Expose the cells to a controlled dose of UVB radiation (e.g., 50 mJ/cm²).[5]

-

Immediately after irradiation, remove the PBS and replace it with fresh keratinocyte growth medium containing various concentrations of GPI-Lys (e.g., 1, 10, 100 µM) or the vehicle control.

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

-

Normalize the PGE2 levels to the total protein concentration of the cell lysate from each well to account for any differences in cell number.

-

Analyze the data to determine the dose-dependent inhibitory effect of GPI-Lys on PGE2 secretion.

Signaling Pathways

The anti-inflammatory effect of GPI-Lys, specifically the inhibition of UVB-induced PGE2 production in keratinocytes, is likely mediated through the modulation of intracellular signaling cascades. The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of the inflammatory response to UVB radiation in keratinocytes.

Proposed Signaling Pathway for UVB-Induced Inflammation in Keratinocytes

The following diagram illustrates the generally accepted signaling pathway leading to PGE2 production following UVB exposure in keratinocytes.

Caption: UVB-induced inflammatory signaling cascade in keratinocytes.

Hypothesized Mechanism of Action for Glycerophosphoinositol (GPI)

Based on the known anti-inflammatory properties of glycerophosphoinositols, it is hypothesized that GPI (the active component of GPI-Lys) interferes with this signaling pathway. The exact molecular target of GPI is not yet fully elucidated, but it may inhibit the activation of key signaling molecules such as p38 MAPK.

References

- 1. medkoo.com [medkoo.com]

- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 3. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel strategies for inhibition of the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Glycerophosphoinositol Lysine: A Deep Dive into its Role in Skin Barrier Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The skin barrier, primarily orchestrated by the stratum corneum, is a complex and dynamic interface crucial for protecting the body from external insults and preventing excessive water loss. Its integrity is dependent on a precise architecture of terminally differentiated keratinocytes (corneocytes) embedded in a lipid-rich matrix. Disruption of this barrier is a hallmark of numerous inflammatory skin conditions, including atopic dermatitis. Glycerophosphoinositol lysine (GPI-Lys), a semi-synthetic derivative of the natural cell component glycerophosphoinositol, has emerged as a promising agent in dermatology, primarily for its anti-inflammatory properties. [1]This technical guide provides a comprehensive overview of the current understanding and research methodologies surrounding GPI-Lys and its potential role in modulating skin barrier function.

Core Concepts: The Multifaceted Role of this compound

Glycerophosphoinositol (GPI) and its derivatives are metabolites of membrane phosphoinositides, generated through the action of phospholipase A2 (PLA2). [2][3]These molecules are not merely byproducts of lipid metabolism but are now recognized as active signaling molecules involved in a variety of cellular processes, including cell proliferation and differentiation. [2][4]GPI-Lys, as a salt of this parent molecule, is primarily recognized for its anti-inflammatory effects. It has been shown to significantly suppress UVB-induced prostaglandin E2 (PGE2) secretion in normal human epidermal keratinocytes (NHEK). [1]This action is critical as inflammation can negatively impact the differentiation of the epidermis and compromise barrier integrity.

While direct molecular evidence detailing the specific effects of GPI-Lys on skin barrier components is still emerging, its therapeutic benefits in conditions like atopic dermatitis suggest a potential influence on barrier restoration. [5][6]A study on a topical formulation containing a glycerophosphoinositol (GPI) salt of choline demonstrated significant improvements in clinical scores for atopic dermatitis, a condition characterized by a defective skin barrier. [5]The proposed mechanisms for its role in skin barrier function are likely twofold: a primary, well-documented anti-inflammatory action, and a secondary, more speculative role in promoting keratinocyte differentiation and lipid synthesis, extrapolated from the known functions of its parent molecules.

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize the available quantitative data on the effects of GPI derivatives on skin conditions and related markers.

Table 1: Clinical Efficacy of a GPI-Choline Salt Emollient in Atopic Dermatitis [5]

| Participant Group | Parameter | Baseline (Mean ± SD) | Change after Treatment (Mean ± SD) | p-value |

|---|---|---|---|---|

| Children | Visual Analogue Scale (VAS) for Pruritus | Not Reported | -2.58 ± 0.25 | < 0.001 |

| Three Item Severity (TIS) Score | Not Reported | -2.22 ± 0.22 | < 0.001 | |

| Eczema Area and Severity Index (EASI) | Not Reported | -15.27 ± 1.77 | < 0.001 | |

| Adults | Visual Analogue Scale (VAS) for Pruritus | Not Reported | -2.42 ± 0.19 | < 0.001 |

| Three Item Severity (TIS) Score | Not Reported | -2.22 ± 0.17 | < 0.001 |

| | Eczema Area and Severity Index (EASI) | Not Reported | -13.22 ± 1.53 | < 0.001 |

Table 2: Preclinical Anti-Inflammatory Effect of GPI-Lys [1]

| Cell Type | Stimulus | Measured Outcome | Effect of GPI-Lys |

|---|

| NHEK | UVB | PGE2 Secretion | Significant Suppression |

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by GPI-Lys in keratinocytes are not yet fully elucidated. However, based on the known mechanisms of its parent molecule, glycerophosphoinositol, and related inositol phosphates, a plausible mechanism can be proposed. Keratinocyte differentiation is a calcium-dependent process. A rise in extracellular calcium acts as an external signal that stimulates cellular phospholipase C (PLC) activity. [7]This leads to the hydrolysis of phosphoinositides and an increase in inositol phosphates, which are early signals for the differentiation cascade. [7] GPI-Lys, through its anti-inflammatory action, may create a more favorable environment for normal keratinocyte differentiation, which is often impaired in inflammatory skin diseases. One of the proposed anti-inflammatory mechanisms is the modulation of cytosolic phospholipase A2 (cPLA2), which would limit the arachidonic acid cascade and the production of inflammatory mediators. [6] Furthermore, there is a hypothetical link between GPI salts and ceramide synthesis. Choline, a component of a related GPI salt, is a precursor for the synthesis of phosphatidylcholine and sphingomyelin. [6]As ceramides are crucial intermediates in sphingolipid metabolism and are essential for the skin's lipid barrier, this suggests a potential pathway for barrier restoration. [6][8]

Experimental Protocols

To rigorously evaluate the effects of GPI-Lys on skin barrier function, a combination of in vitro and ex vivo models can be employed. The following are detailed methodologies for key experiments.

In Vitro Keratinocyte Culture and Differentiation

-

Cell Culture: Normal Human Epidermal Keratinocytes (NHEK) are cultured in a specialized keratinocyte growth medium.

-

Induction of Differentiation: To mimic the epidermal differentiation process, the "calcium switch" method is used. Proliferating NHEK are maintained in a low calcium medium (e.g., 0.05 mM). To induce differentiation, the medium is switched to a high calcium concentration (e.g., 1.2 to 1.8 mM). GPI-Lys at various concentrations would be added at the time of the calcium switch.

-

Endpoint Analysis: Cells are harvested at different time points (e.g., 24, 48, 72 hours) for analysis of differentiation markers.

Analysis of Keratinocyte Differentiation Markers

Immunofluorescence Staining for Involucrin, Loricrin, and Filaggrin:

-

Fixation: Keratinocytes grown on coverslips are fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Non-specific binding is blocked by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-